
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has been widely used in scientific research. This compound was first synthesized in 1995 by John W. Huffman and his colleagues at Clemson University. Since then, JWH-018 has been extensively studied for its potential therapeutic uses and its effects on the human body.
作用機序
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is found in the central nervous system and is involved in the regulation of pain, appetite, and mood. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce pain and anxiety in animal models.
実験室実験の利点と制限
One advantage of using 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide in lab experiments is that it is a highly potent and selective CB1 receptor agonist. This makes it a useful tool for investigating the role of the CB1 receptor in various physiological processes. However, one limitation of using this compound is that it has been shown to have some toxicity in animal models, particularly at high doses. This means that caution must be taken when using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on 4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide. Some possible areas of study include:
1. Investigating the potential therapeutic uses of this compound in humans, particularly in the treatment of chronic pain and anxiety disorders.
2. Studying the mechanisms by which this compound exerts its biochemical and physiological effects, with the goal of identifying new drug targets.
3. Developing new synthetic cannabinoids that have improved therapeutic potential and reduced toxicity compared to this compound.
4. Investigating the potential interactions between this compound and other drugs, particularly those that are commonly used in combination with cannabinoids.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses and its effects on the human body. While there are some limitations to its use in lab experiments, this compound remains a valuable tool for investigating the role of the CB1 receptor in various physiological processes. There are many potential future directions for research on this compound, and continued study of this compound may lead to new insights into the treatment of a variety of medical conditions.
合成法
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide is synthesized by reacting 1-pentylindole with naphthalene-1-yl(1-pentyl-1H-indol-3-yl)methanone in the presence of a Lewis acid catalyst. This method yields this compound as a white crystalline powder, which can be purified by recrystallization or chromatography.
科学的研究の応用
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide has been used in numerous scientific studies to investigate its potential therapeutic uses. Some of the areas of research include pain management, anxiety disorders, and cancer treatment. This compound has been shown to have analgesic and anti-inflammatory properties, which may make it useful in treating chronic pain. Additionally, this compound has been found to have anxiolytic effects, which could be beneficial in treating anxiety disorders.
特性
IUPAC Name |
4-acetyl-1-methyl-N-(4-methylcyclohexyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-6-13(7-5-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h8-10,13H,4-7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTILNKBWSGZNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
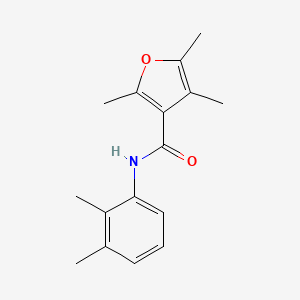
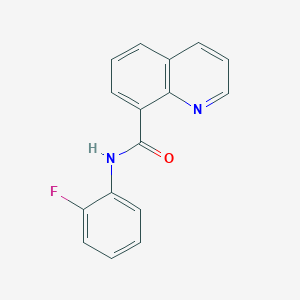

![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)


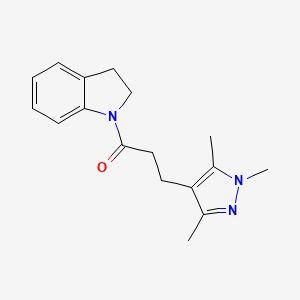
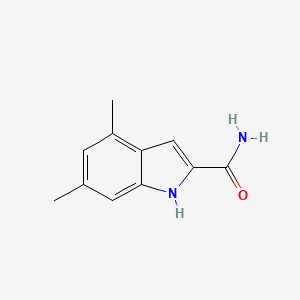
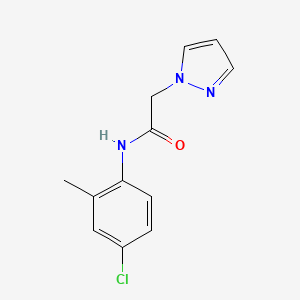
![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)